1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure that includes an isochroman moiety, a pyrazole ring, and a sulfonamide group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to introduce the 3-ylmethyl group.
Synthesis of Pyrazole Ring: The pyrazole ring is synthesized through the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide.
Uniqueness
1-ethyl-N-(isochroman-3-ylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-20-13(3)17(12(2)19-20)24(21,22)18-10-16-9-14-7-5-6-8-15(14)11-23-16/h5-8,16,18H,4,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRIJOOYYHMPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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